molecular formula C18H21N5O3S B2774063 Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894000-99-8

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2774063
CAS No.: 894000-99-8
M. Wt: 387.46
InChI Key: MKBMZQGWYLURFO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H21N5O3S. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The presence of pyridazinyl and pyridinyl groups in its structure makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Chemical Reactions Analysis

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyridazinyl and pyridinyl groups in its structure allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

Properties

IUPAC Name

ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-11-9-22(10-12-23)17(24)13-27-16-4-3-15(20-21-16)14-5-7-19-8-6-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBMZQGWYLURFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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